1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
Overview
Description
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl ring substituted with a pyrazole moiety and an ethanone group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound is synthesized through a nucleophilic addition-elimination reaction . This suggests that the compound may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds with target molecules.
Biochemical Pathways
It is known that the compound is synthesized through a reaction involving primary amines, which results in the formation of enamino nitriles . This suggests that the compound may affect biochemical pathways involving these or similar molecules.
Pharmacokinetics
The compound’s high solubility in polar solvents suggests that it may have good bioavailability.
Result of Action
It is known that the compound induces cell cycle arrest, suggesting that it may have potential therapeutic applications in the treatment of conditions such as glioma .
Action Environment
The compound’s high solubility in polar solvents suggests that its action may be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)acetic acid.
Reduction: Formation of 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Biological Research: It has shown antibacterial and anti-inflammatory properties, which are valuable for developing new therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- **3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-8-10(2)15(14-9)13-6-4-12(5-7-13)11(3)16/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNEPLQPGLYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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